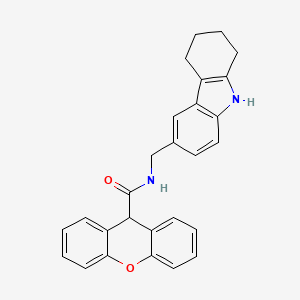
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C27H24N2O2 and its molecular weight is 408.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-9H-xanthene-9-carboxamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the class of xanthene derivatives and features a tetrahydrocarbazole moiety. Its synthesis typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with xanthene-9-carboxylic acid derivatives under specific conditions to yield the desired amide product. The general synthetic route can be summarized as follows:
- Starting Materials : 2,3,4,9-tetrahydro-1H-carbazole and xanthene-9-carboxylic acid.
- Reagents : Use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., triethylamine).
- Conditions : The reaction is typically performed under reflux in an organic solvent like dichloromethane.
Antioxidant Properties
Recent studies have indicated that compounds derived from tetrahydrocarbazole exhibit antioxidant activity. For instance, research has shown that certain derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . This property is crucial for potential therapeutic applications in diseases associated with oxidative damage.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various models. In vitro studies demonstrated that this compound can inhibit neurodegeneration in cell cultures exposed to neurotoxic agents. The mechanism involves modulation of signaling pathways associated with neuronal survival and apoptosis .
Anti-prion Activity
A related study focused on the anti-prion activity of tetrahydrocarbazole derivatives. It was found that modifications at specific positions on the carbazole scaffold can enhance the compound's efficacy against prion diseases. The structure-activity relationship (SAR) analysis indicated that the presence of hydroxyl and amino groups significantly contributes to its biological activity .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Neuroprotective | Inhibits neurodegeneration | |
| Anti-prion | Reduces prion propagation |
Notable Research Studies
- Study on Antioxidant Activity : A study evaluated various tetrahydrocarbazole derivatives for their ability to inhibit lipid peroxidation and scavenge reactive oxygen species (ROS). Results indicated that certain modifications significantly improved antioxidant capacity .
- Neuroprotective Mechanisms : Research focusing on neuronal cell lines demonstrated that treatment with this compound resulted in decreased levels of apoptosis markers following exposure to glutamate toxicity .
- Anti-prion Efficacy : A comprehensive evaluation of several derivatives showed that structural variations influenced their anti-prion activity significantly. The most potent derivative exhibited an eightfold increase in effectiveness compared to the lead compound GJP14 .
Propriétés
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2/c30-27(26-19-8-2-5-11-24(19)31-25-12-6-3-9-20(25)26)28-16-17-13-14-23-21(15-17)18-7-1-4-10-22(18)29-23/h2-3,5-6,8-9,11-15,26,29H,1,4,7,10,16H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAILBWFDSVFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














